[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-isopropyl-amine [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457939
InChI: InChI=1S/C18H31N3/c1-16(2)21(14-17-8-4-3-5-9-17)15-18-10-6-7-12-20(18)13-11-19/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3
SMILES: CC(C)N(CC1CCCCN1CCN)CC2=CC=CC=C2
Molecular Formula: C18H31N3
Molecular Weight: 289.5 g/mol

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-isopropyl-amine

CAS No.:

Cat. No.: VC13457939

Molecular Formula: C18H31N3

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-isopropyl-amine -

Specification

Molecular Formula C18H31N3
Molecular Weight 289.5 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-benzylpropan-2-amine
Standard InChI InChI=1S/C18H31N3/c1-16(2)21(14-17-8-4-3-5-9-17)15-18-10-6-7-12-20(18)13-11-19/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3
Standard InChI Key YAFMEVMHYYTZFE-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1CCN)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCCN1CCN)CC2=CC=CC=C2

Introduction

Chemical Structure and Synthesis

Structural Features

The compound features a six-membered piperidine ring with a nitrogen atom at position 1. Substituents include:

  • A benzyl group attached to the piperidine nitrogen.

  • An isopropyl group linked via a methylene bridge.

  • A 2-aminoethyl chain extending from the piperidine ring .
    The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets, particularly neurotransmitter receptors .

Synthetic Routes

Synthesis typically involves multi-step alkylation and coupling reactions:

  • Piperidine Functionalization: Piperidine is alkylated with benzyl chloride under basic conditions to introduce the benzyl group.

  • Isopropyl Incorporation: A Michael addition or nucleophilic substitution attaches the isopropyl moiety .

  • Aminoethyl Addition: Ethylenediamine derivatives are coupled via reductive amination to finalize the structure .

Industrial production employs continuous flow reactors to optimize yield (70–85%) and purity (>95%) . Key challenges include controlling regioselectivity and minimizing byproducts like over-alkylated derivatives.

Pharmacological Properties

Mechanism of Action

The compound modulates neurotransmitter systems by acting as a ligand for GPCRs, particularly dopamine (D2) and serotonin (5-HT2A) receptors . Its aminoethyl chain enhances binding affinity (Ki=1322μMK_i = 13–22 \, \mu\text{M}) by forming hydrogen bonds with aspartate residues in receptor pockets .

Pharmacokinetics

  • Absorption: High lipophilicity (clogP=3.8\text{clogP} = 3.8) ensures rapid blood-brain barrier penetration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, with a half-life of 2.5 hours in murine models .

  • Excretion: Primarily renal (60%), with minor biliary elimination .

Biological Activities

Cholinesterase Inhibition

In vitro assays demonstrate acetylcholinesterase (AChE) inhibition (IC50=810μM\text{IC}_{50} = 8–10 \, \mu\text{M}), comparable to donepezil . This activity suggests potential for Alzheimer’s disease therapeutics, though in vivo efficacy remains unvalidated .

Anticancer Effects

The compound induces apoptosis in hypopharyngeal carcinoma cells (Hep-2) at IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M}, outperforming bleomycin (IC50=18μM\text{IC}_{50} = 18 \, \mu\text{M}) . Mechanistic studies link this to caspase-3 activation and mitochondrial membrane depolarization .

Antiparasitic Activity

Against Cryptosporidium parvum, it reduces oocyst viability by 90% at 25 μM, likely via inhibition of parasite-specific kinases .

Comparative Analysis

CompoundStructural VariationBioactivity (IC50\text{IC}_{50})Selectivity Index
Target CompoundBenzyl-isopropyl-amine10 μM (AChE)>28
[(R)-isomer]Chiral center at piperidine N8 μM (AChE)>35
[Benzyl-cyclopropyl analog]Cyclopropyl substituent15 μM (AChE)>20

The benzyl-isopropyl configuration optimizes receptor affinity, while stereochemistry (R vs. S) impacts metabolic stability .

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